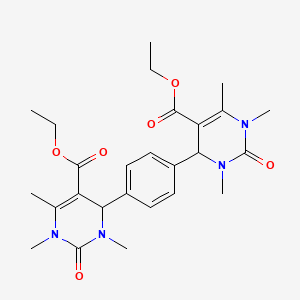
Diethyl 4,4'-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,3,6-TRIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,3,6-TRIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives.
Preparation Methods
The synthesis of ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,3,6-TRIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,3,6-TRIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process involving the Biginelli reaction. This reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The reaction conditions typically involve refluxing the mixture in an organic solvent such as ethanol, with hydrochloric acid as the catalyst .
Chemical Reactions Analysis
ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,3,6-TRIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,3,6-TRIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
These reactions often result in the formation of derivatives with modified biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,3,6-TRIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,3,6-TRIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,3,6-TRIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,3,6-TRIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar tetrahydropyrimidine core but differs in its substituents, leading to variations in biological activity.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another derivative with distinct substituents that influence its chemical and biological properties.
Properties
Molecular Formula |
C26H34N4O6 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 4-[4-(5-ethoxycarbonyl-1,3,6-trimethyl-2-oxo-4H-pyrimidin-4-yl)phenyl]-1,3,6-trimethyl-2-oxo-4H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H34N4O6/c1-9-35-23(31)19-15(3)27(5)25(33)29(7)21(19)17-11-13-18(14-12-17)22-20(24(32)36-10-2)16(4)28(6)26(34)30(22)8/h11-14,21-22H,9-10H2,1-8H3 |
InChI Key |
NOJOHPUFJSMZJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)N(C1C2=CC=C(C=C2)C3C(=C(N(C(=O)N3C)C)C)C(=O)OCC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















